

# IUPAC name and synonyms for N,N-Dibenzyl-p-anisidine

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## Compound of Interest

Compound Name: **N,N-Dibenzyl-p-anisidine**

Cat. No.: **B092934**

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## Technical Guide: N,N-Dibenzyl-p-anisidine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **N,N-Dibenzyl-p-anisidine**, including its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in organic synthesis.

## Chemical Identity and Nomenclature

**N,N-Dibenzyl-p-anisidine** is a tertiary aromatic amine. Its structure features a p-anisidine core where the amino group is disubstituted with two benzyl groups. This substitution significantly influences its steric and electronic properties, making it a valuable intermediate in organic chemistry.[\[1\]](#)

The standard nomenclature and identifiers for this compound are summarized below.

Identifier Type	Value
IUPAC Name	N,N-dibenzyl-4-methoxyaniline[2]
Synonyms	N,N-Dibenzyl-p-anisidine, 4-Methoxy-N,N-dibenzylaniline, 4-methoxy-N,N-bis(phenylmethyl)aniline[2]
CAS Number	18613-55-3[2]
Molecular Formula	C <sub>21</sub> H <sub>21</sub> NO[2]

## Physicochemical Properties

The key physicochemical properties of **N,N-Dibenzyl-p-anisidine** are presented in the table below. These values are primarily computed properties sourced from chemical databases.

Property	Value	Source
Molecular Weight	303.4 g/mol	PubChem[2]
Exact Mass	303.162314293 Da	PubChem[2]
XLogP3	4.9	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	2	PubChem[2]
Rotatable Bond Count	5	PubChem[2]

## Synthesis and Experimental Protocols

The primary route for synthesizing **N,N-Dibenzyl-p-anisidine** is through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

This protocol describes a general method for the synthesis of N,N-dibenzylaniline derivatives and is adaptable for **N,N-Dibenzyl-p-anisidine**.<sup>[3]</sup>

#### Reagents:

- p-Anisidine (1.0 eq)
- Benzyl chloride (2.2 - 2.5 eq)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base (3.0 eq)
- Acetonitrile ( $CH_3CN$ ) or Dimethylformamide (DMF) as solvent

#### Procedure:

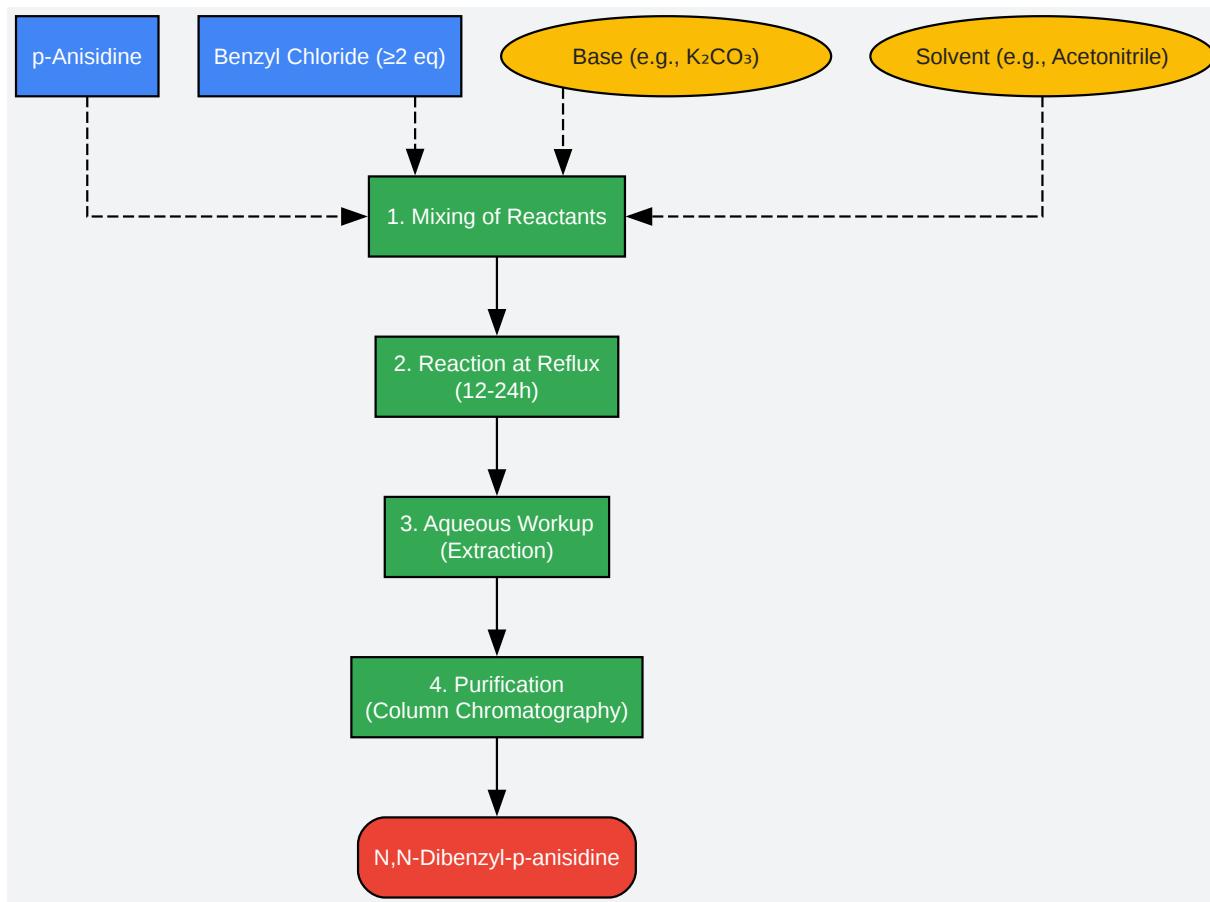
- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-anisidine and the chosen solvent.
- Add the base (e.g., potassium carbonate) to the mixture.
- Slowly add benzyl chloride to the suspension at room temperature.
- Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts and wash with the solvent.
- The filtrate is then concentrated under reduced pressure to remove the solvent.
- The crude residue is subjected to a workup procedure, which typically involves dissolving it in a water-immiscible organic solvent (e.g., ethyl acetate) and washing with water and brine.
- The organic layer is dried over anhydrous sodium sulfate ( $Na_2SO_4$ ), filtered, and concentrated.

- The crude product is purified by column chromatography on silica gel to yield pure **N,N-Dibenzyl-p-anisidine**.

Safety Note: Benzyl halides are lachrymatory and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

## Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **N,N-Dibenzyl-p-anisidine** via the N-alkylation of p-anisidine.



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### Workflow for the Synthesis of **N,N-Dibenzyl-p-anisidine**.

## Applications and Contextual Significance

**N,N-Dibenzyl-p-anisidine** serves as a key building block and intermediate in organic synthesis.

- **Steric Hindrance:** The two bulky benzyl groups on the nitrogen atom provide significant steric hindrance.<sup>[1]</sup> This feature can be exploited to direct the regioselectivity of subsequent reactions on the aromatic ring.
- **Protecting Group:** The dibenzylamino group can function as a protecting group for the primary amine of p-anisidine. The benzyl groups can often be removed under specific hydrogenolysis conditions to regenerate a secondary or primary amine, allowing for further functionalization. This strategy is valuable in the multi-step synthesis of complex molecules, such as  $\beta$ -lactam pseudopeptides.<sup>[4]</sup>
- **Precursor to Functionalized Molecules:** It is a precursor for creating more complex amines and heterocyclic compounds, which are scaffolds of interest in medicinal chemistry and materials science.<sup>[1]</sup>

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## References

- 1. N,N-Dibenzyl-p-anisidine | 18613-55-3 | Benchchem [benchchem.com]
- 2. N,N-Dibenzyl-p-anisidine | C21H21NO | CID 87727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102040527A - Preparation method of N,N-benzyl diphenylamine - Google Patents [patents.google.com]
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